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Selectivity and Structural Basis

Barasertib (and its active form, Barasertib-HQPA) demonstrates exceptional selectivity for Aurora B over

Aurora A. The table below summarizes the key experimental data.

Parameter Aurora B Aurora A
Selectivity
Ratio (B over
A)

Source/Assay

IC50 0.37 nM [1] 1369 nM [2] ~3,700-fold [1] Cell-free enzyme assay

Ki 1 nM [3] 1.4 µM (1400 nM)
[3]

~1,400-fold [3] Enzyme assay

Key Structural
Determinants

Residues:
Arg159, Glu161,
Leu162, Lys164
[2]

Residues:
Leu215, Thr217,
Val218, Arg220
[2]

N/A Molecular Dynamics
Simulations & Crystal

Structure [2] [3]

The profound selectivity of barasertib for Aurora B originates from distinct structural differences within the

ATP-binding pocket [2]. The critical interaction occurs with Glu161 in Aurora B's hinge region; in Aurora A,

this residue is replaced by Thr217, which prevents a key hydrogen bond from forming with the inhibitor [2]

[3]. Barasertib binds in a way that spans the entire ATP-binding cleft, with its 3-fluoroaniline group
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inserting into a hydrophobic pocket in Aurora B, an interaction stabilized by residues like Leu138 and

Leu168 [3].

Cellular Consequences of Inhibition

Inhibiting Aurora A vs. Aurora B leads to distinct outcomes in cells, which validates the functional

importance of barasertib's selectivity.

Feature Aurora A Inhibition Aurora B Inhibition (Barasertib)

Primary Effect Mitotic spindle assembly defects,
delayed mitotic entry [4]

Failure of cytokinesis, abscission failure [4]

Cell Cycle
Arrest

Prolonged arrest in mitosis [4] Transient mitotic arrest [4]

Final Cellular
Outcome

Aneuploidy, cell death via
apoptosis [4] [2]

Polyploidy (multinucleated cells), cell death via
apoptosis or senescence [4] [2]

The diagram below illustrates the different cellular pathways inhibited by Barasertib and the resulting

outcomes.
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Experimental Considerations

For researchers aiming to use or validate barasertib, here are key methodological details and considerations.

In Vitro Cell Culture & Treatment: Studies often treat cancer cell lines (e.g., multiple myeloma,
leukemia) with barasertib for 48 hours. Viability is typically assessed using the MTT assay, where

metabolically active cells convert MTT into a measurable purple formazan product [1].
Key Readouts for Target Engagement: Effective Aurora B inhibition by barasertib is confirmed by:

Reduced Histone H3 Phosphorylation: A direct substrate of Aurora B; suppression of
pH3Ser10 is a key pharmacodynamic marker [1].

Induction of Polyploidy: Measured via DNA content analysis (e.g., flow cytometry),
showing a >4N DNA population [1] [4].

In Vivo Administration: Barasertib is a prodrug administered via intraperitoneal injection in
mouse xenograft models. It is rapidly converted in plasma to the active moiety, Barasertib-HQPA [1]

[3].
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Clinical Limitations: In human trials, the main dose-limiting toxicity was neutropenia (low neutrophil

count). While it showed activity in hematological cancers like Acute Myeloid Leukemia (AML), its
development for other cancers has been hampered by this toxicity and challenges with intravenous

administration [5] [6].

Research Implications

Barasertib remains a powerful tool for selectively probing Aurora B biology. Its high selectivity makes it

useful for combination therapies. Research in multiple myeloma shows that sequential combination of

barasertib with BH3-mimetics (e.g., venetoclax) or the HDAC inhibitor panobinostat can be synergistic,

while simultaneous combination with the Aurora A inhibitor alisertib was often antagonistic [4] [7].

The drive to overcome the limitations of first-generation inhibitors like barasertib has spurred the

development of new Aurora B inhibitors using AI-driven drug screening and other modern approaches [6].
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To cite this document: Smolecule. [Barasertib selectivity Aurora B versus Aurora A]. Smolecule,

[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b548305#barasertib-

selectivity-aurora-b-versus-aurora-a]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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